

An In-depth Technical Guide to the Physical Properties of 3-Phenylpropyl Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Bromopropyl)benzene

Cat. No.: B042933

[Get Quote](#)

This technical guide provides a comprehensive overview of the core physical properties of 3-phenylpropyl bromide, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of the experimental workflow for determining these properties.

Chemical Identity

- Chemical Name: 3-Phenylpropyl bromide
- Synonyms: 1-Bromo-3-phenylpropane, **(3-Bromopropyl)benzene**^{[1][2]}
- CAS Number: 637-59-2^{[3][4]}
- Molecular Formula: C₉H₁₁Br^[1]
- Chemical Structure:

Summary of Physical Properties

The physical characteristics of 3-phenylpropyl bromide are essential for its handling, application in synthesis, and for purification processes. The following table summarizes its key physical properties.

Property	Value	Conditions	Reference(s)
Molecular Weight	199.09 g/mol	[1][3][4]	
Appearance	Colorless to light orange/yellow clear liquid	Ambient	[1]
Density	1.31 g/mL	at 25 °C	[4]
	1.309 g/mL	[3]	
	1.32 g/mL	at 20 °C	[5]
Boiling Point	237-238 °C	[4]	
	220 °C	[3]	
	129 °C	at 29 mmHg	[5]
Melting Point	-10 °C (estimate)	[6][7]	
Refractive Index	1.546	at 20 °C (n20/D)	[4]
	1.543	[3]	
	1.55	[5]	
Solubility	Insoluble in water.[6] [7] Soluble in chloroform and methanol.[8]		
Flash Point	101 °C (215 °F) - closed cup	[4]	

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for measuring the key physical properties of liquid compounds like 3-phenylpropyl bromide.

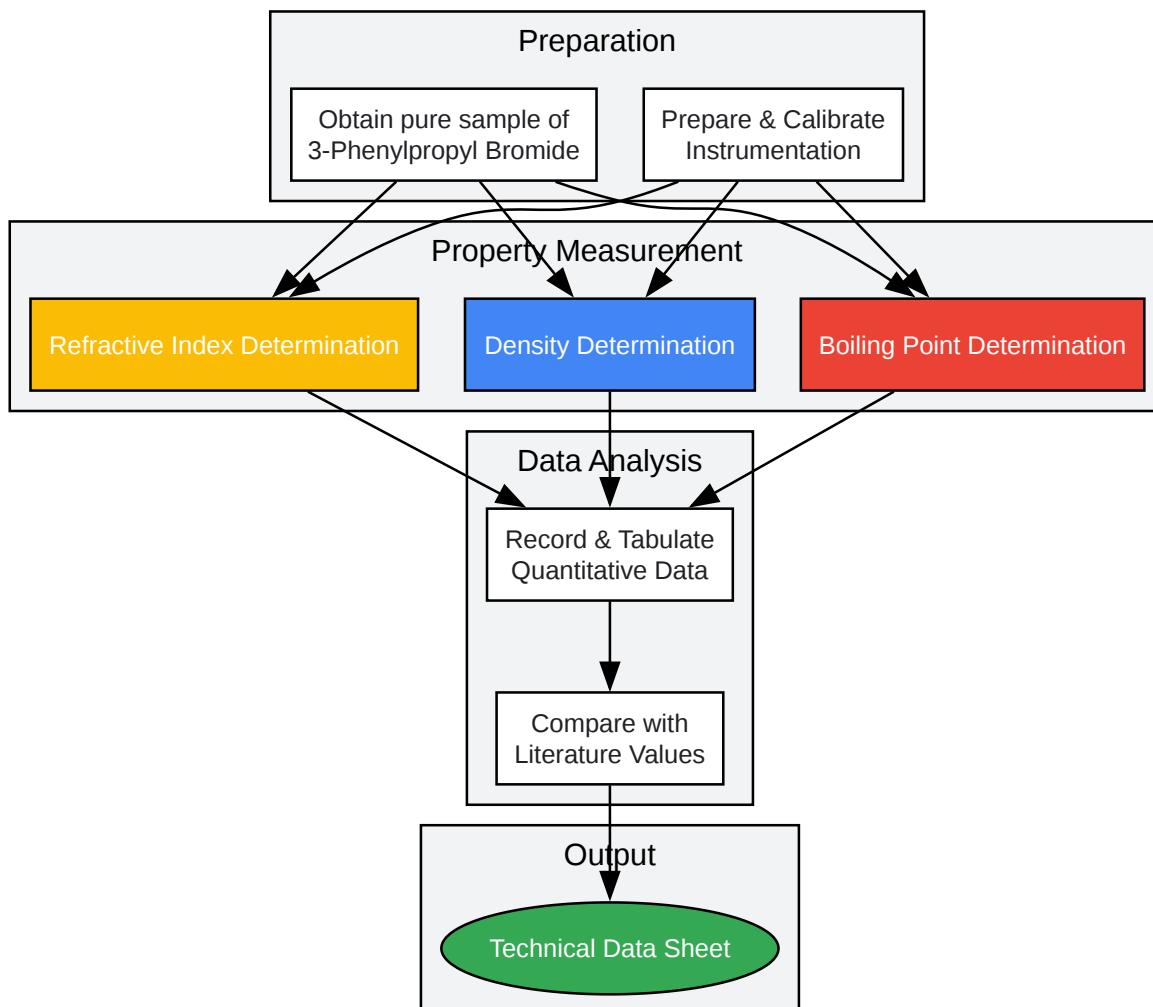
The density of a liquid is its mass per unit volume. A common and straightforward method for its determination involves the use of a graduated cylinder and an electronic balance.[9][10]

- Apparatus:
 - Electronic balance
 - Graduated cylinder (e.g., 25 mL or 50 mL)
 - Thermometer
- Procedure:
 - Ensure the graduated cylinder is clean and dry.
 - Place the empty graduated cylinder on the electronic balance and tare the mass to zero.
[\[11\]](#)
 - Carefully pour a known volume of 3-phenylpropyl bromide into the graduated cylinder. Record the volume by reading the bottom of the meniscus at eye level to avoid parallax error.[\[10\]](#)[\[11\]](#)
 - Place the graduated cylinder containing the liquid back on the electronic balance and record the mass.[\[11\]](#)
 - The density (ρ) is calculated using the formula: $\rho = \text{mass} / \text{volume}$
 - Measure the temperature of the liquid as density is temperature-dependent.
 - For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[\[11\]](#)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[12\]](#) For small sample volumes, the micro-boiling point or capillary method is often employed.[\[13\]](#)[\[14\]](#)

- Apparatus:
 - Thiele tube or similar heating apparatus (e.g., melting point apparatus)
 - Small test tube or fusion tube

- Capillary tube, sealed at one end
- Thermometer
- Heat source (e.g., Bunsen burner or heating mantle)
- Procedure:
 - Add a small amount (a few mL) of 3-phenylpropyl bromide to the small test tube.[14]
 - Place the capillary tube, with its open end down, into the test tube containing the liquid.
 - Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
 - Place this assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[13]
 - Gently heat the side arm of the Thiele tube.[13]
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]
 - Continue heating until a steady stream of bubbles is observed, then remove the heat source.
 - The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13] Record this temperature.


The refractive index is a dimensionless number that describes how light propagates through a substance.[15] It is a characteristic property of a substance and is commonly measured using a refractometer.

- Apparatus:
 - Abbe refractometer
 - Constant temperature water bath

- Dropper or pipette
- Lens paper and a suitable solvent (e.g., ethanol or acetone)
- Procedure:
 - Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20°C).
 - Clean the prism surfaces of the refractometer using lens paper and a solvent.
 - Using a dropper, place a few drops of 3-phenylpropyl bromide onto the lower prism.
 - Close the prisms firmly.
 - Look through the eyepiece and adjust the control knob until the light and dark fields are sharp and centered in the crosshairs.
 - If a color fringe is visible, adjust the chromaticity screw until the boundary is sharp and colorless.
 - Read the refractive index value from the scale.
 - Clean the prisms thoroughly after the measurement.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 3-phenylpropyl bromide.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylpropyl Bromide | CymitQuimica [cymitquimica.com]

- 2. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-phenylpropyl bromide [stenutz.eu]
- 4. 1-Bromo-3-phenylpropane 0.98 3-Phenylpropyl bromide [sigmaaldrich.com]
- 5. 3-Phenylpropyl Bromide | 637-59-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. 1-Bromo-3-phenylpropane | 637-59-2 [amp.chemicalbook.com]
- 8. 1-Bromo-3-phenylpropane, 98% | Fisher Scientific [fishersci.ca]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. Refractive index - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Phenylpropyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042933#physical-properties-of-3-phenylpropyl-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com